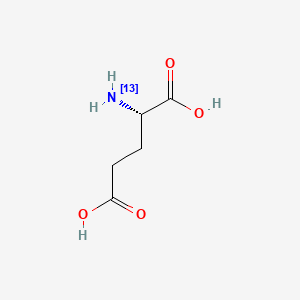

L-Glutamic-13N acid

Description

L-Glutamic-13N acid is a stable isotopically labeled derivative of L-glutamic acid, where five carbon atoms are replaced with ¹³C and one nitrogen atom with ¹⁵N (molecular formula: ¹³C₅H₉¹⁵NO₄; molecular weight: 153.09) . It is synthesized enzymatically via L-glutamic acid dehydrogenase, using ¹³N-ammonia and α-ketoglutaric acid as precursors, achieving yields up to 40% under optimized conditions . This compound is critical in nuclear magnetic resonance (NMR) studies for probing protein structure, dynamics, and metabolic pathways due to its isotopic enrichment (>95% purity) .

Properties

CAS No. |

52458-30-7 |

|---|---|

Molecular Formula |

C5H9NO4 |

Molecular Weight |

146.13 g/mol |

IUPAC Name |

(2S)-2-(13N)azanylpentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i6-1 |

InChI Key |

WHUUTDBJXJRKMK-OHBPLHJFSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)[13NH2] |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutamic-13N acid is typically synthesized through enzymatic reactions. One common method involves the use of glutamate dehydrogenase, which catalyzes the amination of α-ketoglutaric acid with nitrogen-13 labeled ammonia (13NH3). The reaction conditions usually include a phosphate buffer at pH 8.0, along with cofactors such as ADP and NADH .

Industrial Production Methods

Industrial production of this compound is less common due to the short half-life of nitrogen-13 (approximately 10 minutes). when produced, it involves the bombardment of water with high-energy protons to generate 13N03-, which is then reduced to 13NH3. This ammonia is subsequently used in the enzymatic synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic-13N acid primarily undergoes amination and transamination reactions. These reactions are catalyzed by enzymes such as glutamate dehydrogenase and transaminases.

Common Reagents and Conditions

Amination: Utilizes 13NH3, α-ketoglutaric acid, ADP, and NADH in a phosphate buffer.

Transamination: Involves the use of transaminases and appropriate α-keto acids.

Major Products

The major products of these reactions include various 13N-labeled amino acids such as L-glutamine, L-asparagine, and L-alanine .

Scientific Research Applications

L-Glutamic-13N acid is extensively used in metabolic studies and imaging techniques. Its applications include:

Positron Emission Tomography (PET): Used as a tracer to study brain metabolism and function.

Cancer Research: Helps in imaging tumors and understanding their metabolic pathways.

Neuroscience: Used to study neurotransmitter dynamics and brain activity

Mechanism of Action

L-Glutamic-13N acid exerts its effects by participating in metabolic pathways involving glutamate. It activates both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include NMDA, AMPA, and kainate receptors, while the metabotropic receptors are G protein-coupled receptors. These interactions play a crucial role in neurotransmission and metabolic processes .

Comparison with Similar Compounds

Key Properties :

- Melting Point: 205 °C (decomposes) .

- Isotopic Purity: >95% (HPLC) .

- Storage: Stable at room temperature when protected from light and moisture .

Isotopically Labeled Glutamic Acid Derivatives

Table 1: Comparative Analysis of Isotopic Variants

Key Findings :

- Sensitivity in Tracking : this compound enables precise nitrogen pathway analysis, whereas ¹³C-labeled variants (e.g., L-Glutamic acid-3-¹³C) track carbon utilization in metabolic cycles like the TCA cycle .

- Deuterated Forms : Compounds like L-Glutamic acid-¹³C₅, D₅, ¹⁵N (97–99% isotopic purity) are used in neutron scattering and high-resolution NMR due to reduced proton interference .

Comparison with L-Glutamine and Derivatives

Table 2: Glutamic Acid vs. Glutamine and Labeled Analogs

Key Differences :

- Functional Role: L-Glutamic acid is a neurotransmitter and precursor to GABA, while L-glutamine serves as a nitrogen donor in nucleotide synthesis .

- Isotopic Utility : L-Glutamine-¹³C₅,¹⁵N₂,D₅ provides dual carbon/nitrogen tracking in cancer metabolism studies, contrasting with this compound’s focus on nitrogen dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.